Cefdinir related compound A

HPLC method validation USP system suitability resolution factor

Cefdinir Related Compound A (CAS 178422-42-9) is the USP-designated reference standard required for cefdinir impurity profiling. Unlike single-component analogs (e.g., Related Compound B), this four-diastereomer mixture delivers the four discrete peaks mandated by USP monographs for system suitability—resolution ≥1.2 between peak 2 and cefdinir, and ≥1.5 between peak 3 and cefdinir. Substituting alternative impurity standards invalidates pharmacopeial method compliance and compromises ANDA submissions. Use as the external standard for quantifying hydrolytic degradation products against the USP-specified 3.3% combined limit in API, capsules, and oral suspension. Suitable for ICH Q3B impurity profiling and stability-indicating method validation.

Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
CAS No. 178422-42-9
Cat. No. B1180400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir related compound A
CAS178422-42-9
Molecular FormulaC14H15N5O6S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
InChIInChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefdinir Related Compound A (CAS 178422-42-9): USP Reference Standard for API Impurity Profiling and Quality Control


Cefdinir Related Compound A (CAS 178422-42-9), molecular formula C₁₄H₁₅N₅O₆S₂ and molecular weight 413.43, is a USP-designated reference standard used in the quality control of the third-generation cephalosporin antibiotic cefdinir . Chemically defined as 2-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid, this compound exists as a mixture of four diastereomers (designated lactam ring cleavage lactones a, b, c, and d) and represents a hydrolytic degradation product arising from β-lactam ring opening [1].

Why Generic Substitution Fails for Cefdinir Related Compound A: Critical Distinctions from In-Class Impurity Standards


Generic substitution of Cefdinir Related Compound A with other cefdinir-related impurity standards is scientifically unsound due to fundamental differences in molecular composition, chromatographic behavior, and regulatory acceptance. Unlike Cefdinir Related Compound B (CAS 79350-10-0, molecular weight 366.41), which is a single defined chemical entity, Related Compound A comprises a complex mixture of four diastereomeric lactones with distinct retention characteristics [1]. This compositional heterogeneity directly impacts chromatographic resolution requirements—the USP monograph explicitly mandates that Related Compound A RS must produce four discrete peaks in system suitability testing, a requirement that cannot be met by simpler, single-component impurity standards [2]. Furthermore, the degradation pathway leading to Related Compound A involves β-lactam ring opening and pH-dependent isomerization, producing a unique structural signature that distinguishes it from process-related impurities such as the 7-epimer or sulfoxide derivatives [3]. Substituting an alternative impurity standard would invalidate pharmacopeial method compliance and compromise the accuracy of impurity quantification in ANDA submissions.

Quantitative Differentiation Evidence: Cefdinir Related Compound A Versus Closest Analogs


Chromatographic Resolution Performance: USP Method Validation with Quantified Separation Metrics

In USP monograph organic impurities analysis using a C18 HPLC column, Cefdinir Related Compound A demonstrates a resolution factor of 3.1 between the third peak of Related Compound A and the cefdinir parent peak, substantially exceeding the USP minimum requirement of NLT 1.5 [1]. This quantified separation performance validates the method's suitability for accurate impurity quantification in pharmaceutical quality control. In contrast, alternative single-component impurity standards such as Cefdinir Related Compound B produce only a single peak, offering no equivalent multi-peak resolution challenge for system suitability verification [2].

HPLC method validation USP system suitability resolution factor chromatographic separation

Compositional Complexity: Four-Diastereomer Mixture Versus Single-Entity Impurity Standards

Cefdinir Related Compound A is a mixture of four distinct diastereomers designated as lactam ring cleavage lactones a, b, c, and d [1]. This compositional complexity is unique among USP cefdinir impurity standards—Cefdinir Related Compound B (CAS 79350-10-0) is a single chemical entity with molecular weight 366.41, while the 7-epimer impurity (CAS 178601-89-3) and sulfoxide impurity (CAS 934986-48-8) are also single-component standards . The USP monograph explicitly requires that USP Cefdinir Related Compound A RS "should produce four peaks" in system suitability testing, establishing a multi-analyte verification requirement not applicable to any other cefdinir impurity standard [2].

impurity profiling diastereomer separation reference standard characterization degradation pathway

Molecular Weight Distinction: Structural Basis for Differential Chromatographic Retention

Cefdinir Related Compound A has a molecular weight of 413.42–413.43 g/mol (molecular formula C₁₄H₁₅N₅O₆S₂), which is 47 Da larger than Cefdinir Related Compound B (molecular weight 366.41 g/mol, formula C₁₄H₁₄N₄O₄S₂) [1][2]. This mass difference originates from structural divergence: Related Compound A is a β-lactam ring-opened lactone derivative retaining the aminothiazole-oxime side chain with an additional oxygen atom incorporated during hydrolytic cleavage, whereas Related Compound B is the glycine oxime acid derivative lacking the complete cephem nucleus [3].

molecular weight structural characterization impurity identification LC-MS method development

Regulatory Acceptance Threshold: Four-Isomer Combined Limit in Pharmacopeial Specifications

The USP monograph for cefdinir formulations establishes a combined total limit of 3.3% for all four isomers of Cefdinir Related Compound A, with individual isomers not separately quantified but reported as a sum [1]. This regulatory threshold is specifically tied to the four-isomer mixture—no other cefdinir-related impurity standard carries a multi-component summation limit. For comparison, other cefdinir impurities such as the 7-epimer and sulfoxide are subject to individual percentage limits typically in the range of 0.2–1.0% .

pharmacopeial limits impurity acceptance criteria AND submission batch release testing

Validated Application Scenarios for Cefdinir Related Compound A (CAS 178422-42-9) in Pharmaceutical Quality Control


HPLC System Suitability Verification for USP-Compliant Cefdinir Impurity Analysis

Use Cefdinir Related Compound A RS to verify chromatographic system performance prior to batch release testing. Inject the system suitability solution and confirm that the reference standard produces the four required diastereomeric peaks with a resolution factor ≥1.2 between the second peak and cefdinir, and a resolution factor ≥1.5 between the third peak and cefdinir [1]. The demonstrated resolution of 3.1 under USP 39 conditions provides a robust margin for method validation [2].

Quantitative Determination of β-Lactam Ring-Opened Degradation Products in Cefdinir API and Finished Dosage Forms

Employ Cefdinir Related Compound A as the external reference standard for quantifying hydrolytic degradation products in cefdinir active pharmaceutical ingredient (API), capsules, and oral suspension formulations. The four-isomer mixture enables accurate determination of total lactam ring cleavage lactones content against the USP-specified combined limit of 3.3% [1]. This application is essential for stability-indicating method validation and ICH Q3B-compliant impurity profiling.

LC-MS Method Development and Impurity Identification in ANDA Submissions

Utilize the distinctive molecular weight (413.43 g/mol) and four-isomer composition of Cefdinir Related Compound A as a benchmark for developing and validating LC-MS methods for impurity identification [1]. The +47 Da mass differential relative to Cefdinir Related Compound B provides a clear mass spectrometric signature for distinguishing β-lactam ring-opened degradation products from process-related impurities in forced degradation studies and ANDA regulatory submissions .

Forced Degradation Studies for Stability-Indicating Method Validation

Apply Cefdinir Related Compound A as a key marker compound in forced degradation studies (acidic, neutral, and thermal stress conditions) to establish the stability-indicating capability of analytical methods. The compound's formation pathway—involving pH-dependent β-lactam ring opening and subsequent lactonization to produce the four diastereomeric lactones—makes it the primary degradation product under hydrolytic stress conditions [3]. Its detection and quantification confirm method specificity and sensitivity for stability program implementation.

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